molecular formula C17H14ClN3O2 B4525917 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide

Cat. No.: B4525917
M. Wt: 327.8 g/mol
InChI Key: LJVFVTMTVCFCHT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide are not well-studied. Similar compounds with oxadiazole rings have been reported to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or van der Waals forces, facilitated by the oxadiazole ring and the chlorophenyl group .

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have been shown to influence cell function . For instance, some oxadiazole derivatives can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not yet known. Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is currently unknown. Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different substituents on the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the N,N-dimethylbenzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-21(2)17(22)14-6-4-3-5-13(14)16-19-15(20-23-16)11-7-9-12(18)10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVFVTMTVCFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide
Reactant of Route 5
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide
Reactant of Route 6
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide

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